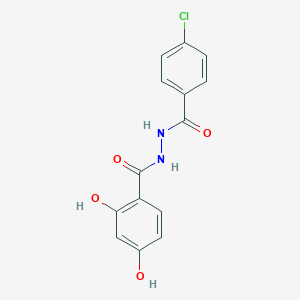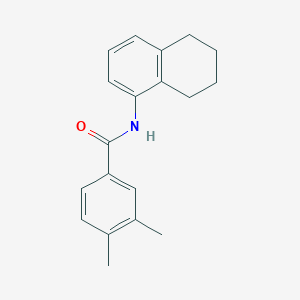![molecular formula C20H17N3OS B5731319 N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide, also known as MBT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MBT is a benzimidazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to inhibit the replication of HIV by interfering with the activity of reverse transcriptase, an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of HIV by interfering with the activity of reverse transcriptase.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide is its broad range of biological activities, which make it a potential candidate for the treatment of a wide range of diseases. In addition, this compound has been shown to have relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research related to N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound, with the goal of increasing its overall yield and reducing the amount of waste generated during the synthesis process. Another area of research could focus on the development of more effective delivery methods for this compound, with the goal of increasing its solubility and bioavailability in vivo. Finally, future research could focus on the identification of new therapeutic applications for this compound, with the goal of expanding its potential use in the treatment of a wide range of diseases.
Synthesis Methods
The synthesis of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a reaction with thiophene-2-carboxylic acid chloride in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of the human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-8-10-15(11-9-14)13-23-17-6-3-2-5-16(17)21-20(23)22-19(24)18-7-4-12-25-18/h2-12H,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAQYTYHTHFYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
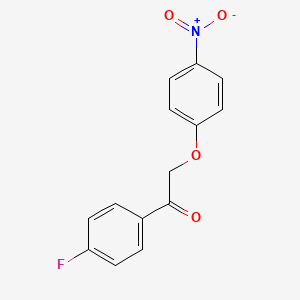
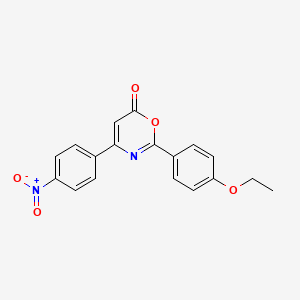
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
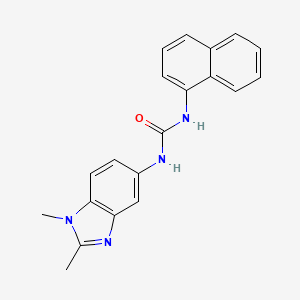
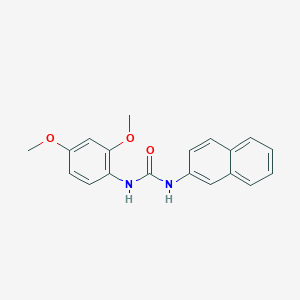
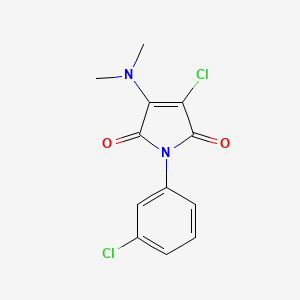
![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)
